molecular formula C40H40BF2N9O3 B1192903 N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide

N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide

Cat. No.: B1192903
M. Wt: 743.63
InChI Key: CXNVULRLIFUAFH-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide typically involves multi-step organic reactions. Each step requires specific reagents and conditions to ensure the correct formation of bonds and functional groups. Common techniques include:

    Condensation Reactions: To form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: To introduce the phenoxyphenyl and piperidinyl groups.

    Coupling Reactions: To attach the difluoro-aza-boranuidatricyclo group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at specific sites, such as the piperidinyl group.

    Reduction: Reduction reactions could target the oxobut-2-enyl group.

    Substitution: Substitution reactions might occur at the phenoxyphenyl or pyrazolo[3,4-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials or catalysts.

Biology

In biological research, the compound might be studied for its interactions with proteins or nucleic acids. Its multiple functional groups could enable it to bind to specific biological targets, making it a potential tool for studying cellular processes.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological molecules might make it a candidate for drug development, particularly in targeting specific pathways involved in diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties. Its complex structure might impart specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide analogs with slight modifications in the functional groups.
  • Other pyrazolo[3,4-d]pyrimidine derivatives: with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with a wide range of biological targets, making it a versatile tool for research and potential therapeutic applications.

Properties

Molecular Formula

C40H40BF2N9O3

Molecular Weight

743.63

IUPAC Name

(S,E)-N-(4-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide

InChI

InChI=1S/C40H40BF2N9O3/c1-26-22-27(2)50-34(26)23-30-15-14-29(51(30)41(50,42)43)16-19-35(53)45-20-6-11-36(54)49-21-7-8-31(24-49)52-40-37(39(44)46-25-47-40)38(48-52)28-12-17-33(18-13-28)55-32-9-4-3-5-10-32/h3-6,9-15,17-18,22-23,25,31H,7-8,16,19-21,24H2,1-2H3,(H,45,53)(H2,44,46,47)/b11-6+

InChI Key

CXNVULRLIFUAFH-IZZDOVSWSA-N

SMILES

O=C(NC/C=C/C(N1CC(N2N=C(C3=CC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O)CCC6=CC=C7N6B(F)(F)[N]8=C(C)C=C(C)C8=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ibBFL

Origin of Product

United States

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